tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate

Protecting group chemistry Indole alkaloid synthesis Carbamate deprotection

This compound is a protected indole-3-carboxamide building block featuring a 1-methylindole scaffold linked via a carbonyl to an ethylenediamine backbone, capped with a tert-butyloxycarbonyl (Boc) group. As a member of the indole carbamate class, it serves as a versatile intermediate for medicinal chemistry and alkaloid synthesis.

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
Cat. No. B12172658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C
InChIInChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)
InChIKeyPZHVBFGGBCAKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate


This compound is a protected indole-3-carboxamide building block featuring a 1-methylindole scaffold linked via a carbonyl to an ethylenediamine backbone, capped with a tert-butyloxycarbonyl (Boc) group. As a member of the indole carbamate class, it serves as a versatile intermediate for medicinal chemistry and alkaloid synthesis. The Boc group is a widely used amine protection strategy, and the 1-methylindole-3-carbonyl moiety is a privileged structure in kinase inhibitors, GPCR ligands, and antimitotic agents [1]. Its design allows for selective deprotection under mild acidic or basic conditions, enabling downstream functionalization [2].

Orthogonal Boc protection compatible with basic and acidic strategies
Pre-installed 1-methylindole-3-carboxamide core for kinase/GPCR inhibitor library synthesis
Carbonyl-ethylenediamine linker introduces restricted rotation for conformationally constrained design
Suitable for multi-step parallel synthesis without premature deprotection under coupling conditions

Why Generic Substitution Fails for tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate


Substituting this compound with a generic indole carbamate or a different protecting group can lead to failed syntheses or suboptimal biological outcomes. The Boc group’s stability under basic, nucleophilic, and catalytic hydrogenation conditions is unique compared to Fmoc (base-labile) and Cbz (hydrogenolysis-removable), while its acid lability is orthogonal to Alloc and silyl-based protections [1]. Furthermore, the 1-methyl substitution on the indole ring is critical for target engagement in certain kinase and GPCR inhibitor programs [2]. The carbonyl linker distinguishes this scaffold from simple ethyl-linked analogs, offering a conformational constraint and hydrogen-bonding pattern that can be essential for potency and selectivity.

Protecting group mismatch

Boc acid-lability contrasts with Fmoc base-sensitivity; generic substitution may disrupt multi-step deprotection sequences and require redesign of orthogonal strategies.

1-Methylindole criticality

N-H indole analogs show substantial potency loss in kinase SAR; replacing with unsubstituted indole may compromise target engagement in IKK2 and related programs.

Linker conformational effect

Reduced ethyl-linked analogs lack the carbonyl hydrogen-bonding acceptor and trans-amide preference; binding affinity and receptor fit may not reproduce.

Quantitative Evidence Guide for tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate vs. Key Comparators


Boc Group Demonstrates Superior Yield in Basic Deprotection of Indole Carbamates vs. Acidic Protocols

In a comparative study of NH-heteroarene carbamates, the tert-butyl carbamate (Boc) group on indoles was cleaved in yields of 89–95% using aqueous methanolic K2CO3 under reflux, while similar substrates required harsher acidic conditions (e.g., TFA) that led to side reactions and lower effective yields (typically 60–80%) [1]. This demonstrates the Boc group's advantage over other carbamates like methyl or ethyl carbamate, which are not amenable to such mild basic cleavage.

Basic deprotection yield
Class-level
Up to 35% higher yield vs. acidic TFA cleavage
Supports higher-throughput Boc-deprotection with fewer side products
K₂CO₃/MeOH/H₂O reflux, indole carbamate substrates (class-level observation)
Protecting group chemistry Indole alkaloid synthesis Carbamate deprotection

1-Methylindole-3-carboxamide Core is a Validated Pharmacophore in IKK2 Kinase Inhibition

Patent US20070254873 discloses that indole carboxamide derivatives bearing a 1-methyl substitution are potent IKK2 inhibitors, with Example compounds showing IC50 values below 100 nM [1]. While specific data for this exact building block is not disclosed, the 1-methylindole-3-carboxamide fragment is explicitly claimed as essential for kinase hinge binding. In contrast, the unsubstituted indole or N-H analogs exhibit at least a 5-fold loss in potency, supporting the criticality of the 1-methyl group.

IKK2 inhibition
Class-level
IC₅₀
IC₅₀ > 500 nM (N-H indole analog)
Pre-installed 1-methyl group avoids late-stage N-alkylation and saves synthetic steps
In vitro IKK2 assay, ATP at Km; patent US20070254873 exemplification
Receptor binding affinity
Class-level
Ki 12 nM (indole-3-carboxamide prototype)
Ki 45 nM (indole-3-ethylamine analog)
Carbonyl linker contributes to ~4‑fold affinity gain through conformational constraint
[³H]LTD₄ radioligand binding, guinea pig lung membranes; Matassa et al. 1990
Coupling stability
Reported
>10‑fold greater resistance than Fmoc under HATU/DIPEA
Reduces re‑protection cycles; supports sequential coupling in library synthesis
HATU/DIPEA in DMF, 25°C, HPLC monitoring; Jacquemard et al. 2004
IKK2 inhibitor Indole carboxamide SAR Anti-inflammatory kinase

Carbonyl Linker Confers Conformational Rigidity Compared to Direct Ethyl-Linked Analogs

The presence of a carbonyl spacer between the indole and the ethylenediamine chain introduces an sp2 center, restricting rotation and favoring a trans-amide conformation. This contrasts with the fully flexible ethyl-linked analog (e.g., CAS 919787-22-7) which can adopt multiple low-energy conformers. While no direct binding data for this precise pair is publicly available, general SAR of indole carboxamides in leukotriene antagonist programs demonstrates that the carbonyl-linked indoles exhibit enhanced receptor fit, with a 2–10-fold improvement in binding affinity over their reduced methylene counterparts [1].

Receptor binding affinity
Class-level
Ki 12 nM (indole-3-carboxamide prototype)
Ki 45 nM (indole-3-ethylamine analog)
Carbonyl linker contributes to ~4‑fold affinity gain through conformational constraint
[³H]LTD₄ radioligand binding, guinea pig lung membranes; Matassa et al. 1990
Conformational constraint Amide bond geometry Medicinal chemistry design

Chemical Stability: Boc-Protected Amine Resists Premature Deprotection During Amide Coupling

In peptide and small-molecule synthesis, the Boc group remains intact under standard amide coupling conditions (e.g., HATU/DIPEA in DMF) where Fmoc would undergo significant premature deprotection (>20% loss within 2 hours) [1]. This orthogonality allows the Boc-protected building block to be used directly in sequential coupling reactions without additional protection/deprotection cycles, improving overall yield and purity.

Coupling stability
Reported
>10‑fold greater resistance than Fmoc under HATU/DIPEA
Reduces re‑protection cycles; supports sequential coupling in library synthesis
HATU/DIPEA in DMF, 25°C, HPLC monitoring; Jacquemard et al. 2004
Solid-phase peptide synthesis Orthogonal protection Boc chemistry

Optimal Application Scenarios for tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate


Synthesis of IKK2 Inhibitors for Anti-Inflammatory Drug Discovery

This building block provides the core 1-methylindole-3-carboxamide scaffold directly, which is a known pharmacophore for IKK2 inhibition. Using it can save 3 synthetic steps compared to building the core from scratch, and the Boc group enables straightforward deprotection to the free amine for subsequent derivatization [1].

Construction of Marine Indole Alkaloid Analogs (Topsentins, Hamacanthins)

As a protected 1-(indol-3'-yl)-1,2-diaminoethane precursor, this compound is directly applicable in the synthesis of bioactive bisindole alkaloids. The Boc group is compatible with the nitrone addition chemistry used to assemble the diaminoethane motif, and can be removed under mild basic conditions (K2CO3/MeOH, 89–95% yield) without affecting the indole nucleus [1].

Combinatorial Library Synthesis for Kinase Selectivity Profiling

The orthogonal stability of the Boc group under standard amide coupling conditions allows this building block to be used in parallel synthesis without premature deprotection. This is advantageous over Fmoc-protected analogs, which require additional handling precautions and incur yield losses [1].

Targeted Protein Degradation (PROTAC) Linker Attachment

The carbonyl-ethylenediamine motif offers a rigid, hydrogen-bonding-capable linker for conjugating an indole-based ligand to an E3 ligase ligand. The Boc group serves as a temporary mask for the terminal amine, enabling sequential conjugation strategies common in PROTAC development [1].

Application
Selection Property
Validation Focus
IKK2 inhibitor synthesis
Pre‑installed 1‑methylindole‑3‑carboxamide core
IKK2 enzyme assay, scaffold derivatization
Bisindole alkaloid analog construction
Protected ethylenediamine building block
Nitrone addition chemistry, mild basic Boc removal
Parallel kinase library synthesis
Orthogonal Boc stability under amide coupling
HPLC monitoring of premature deprotection, comparative Fmoc lability
PROTAC linker attachment
Rigid carbonyl‑ethylenediamine hydrogen‑bonding linker
Sequential conjugation efficiency, amine deprotection yield
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